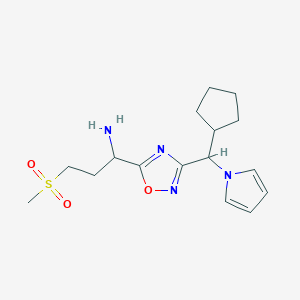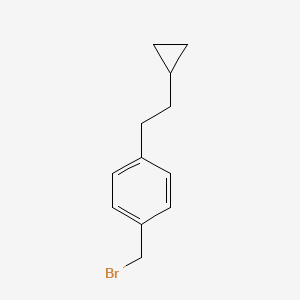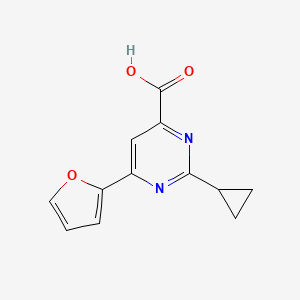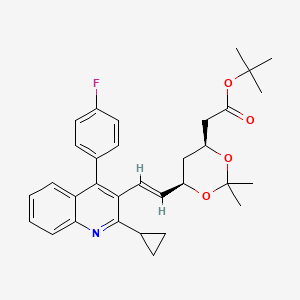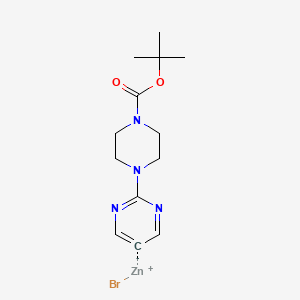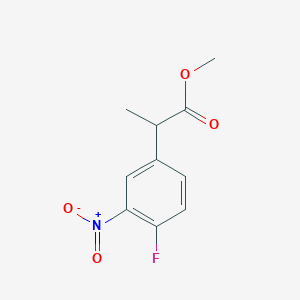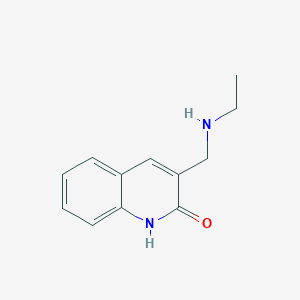
3-((Ethylamino)methyl)quinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((Ethylamino)methyl)quinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core structure, which is a fused ring system consisting of a benzene ring and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Ethylamino)methyl)quinolin-2(1H)-one typically involves the functionalization of quinolin-2(1H)-one at the C3 position. One common method is the alkylation of quinolin-2(1H)-one using ethylamine as the alkylating agent. This reaction is usually carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to deprotonate the quinolin-2(1H)-one and facilitate the nucleophilic attack by ethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to achieve higher yields and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of catalysts and solvents that enhance the reaction efficiency can further improve the industrial production process .
Análisis De Reacciones Químicas
Types of Reactions
3-((Ethylamino)methyl)quinolin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-2(1H)-one derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: The ethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinolin-2(1H)-one derivatives with hydroxyl or carbonyl groups, while reduction reactions may produce dihydroquinoline derivatives .
Aplicaciones Científicas De Investigación
3-((Ethylamino)methyl)quinolin-2(1H)-one has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-((Ethylamino)methyl)quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The ethylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their function. Additionally, the quinoline core can intercalate into DNA, affecting gene expression and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Quinolin-2(1H)-one: The parent compound without the ethylamino group.
3-Alkylquinolin-2(1H)-ones: Compounds with different alkyl groups at the C3 position.
Quinoxalin-2(1H)-one: A structurally related compound with a different ring system.
Uniqueness
This functional group allows for a wider range of chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research .
Propiedades
Fórmula molecular |
C12H14N2O |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
3-(ethylaminomethyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C12H14N2O/c1-2-13-8-10-7-9-5-3-4-6-11(9)14-12(10)15/h3-7,13H,2,8H2,1H3,(H,14,15) |
Clave InChI |
FPAPZCJJNIDQMU-UHFFFAOYSA-N |
SMILES canónico |
CCNCC1=CC2=CC=CC=C2NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl (2-(3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl)ethyl)carbamate](/img/structure/B14885093.png)
![S-DNTT-10 [for organic electronics]](/img/structure/B14885100.png)
![1-isopropyl-6-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B14885101.png)
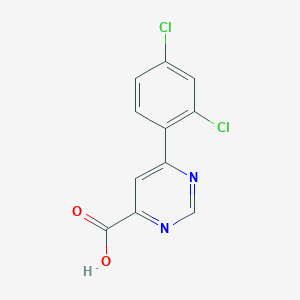
![2-Cyclopropyl-4-isopropylthiazolo[4,5-d]pyridazin-7(6H)-one](/img/structure/B14885108.png)
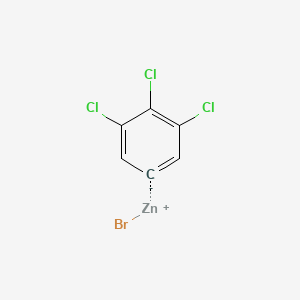
![2-(4-ethylphenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B14885113.png)
